molecular formula C₂₁H₂₄N₄O₂S B1145271 meta-Mirabegron CAS No. 1684452-81-0

meta-Mirabegron

Cat. No. B1145271
CAS RN: 1684452-81-0
M. Wt: 396.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirabegron is a medication used to treat overactive bladder . Its benefits are similar to antimuscarinic medication such as solifenacin or tolterodine . It is taken by mouth and works by activating the β3 adrenergic receptor in the bladder, resulting in its relaxation . Mirabegron is the first clinically available beta-3 agonist with approval for use in adults with overactive bladder .


Molecular Structure Analysis

Mirabegron is a sympathomimetic beta-3 adrenergic receptor agonist used to relax the smooth muscle of the bladder in the treatment of urinary frequency and incontinence . It is unique amongst overactive bladder treatment options in that, unlike other treatments such as solifenacin and darifenacin, it lacks significant antimuscarinic activity .


Chemical Reactions Analysis

Mirabegron has been found to have a significant impact on human brown adipose tissue (BAT) and its metabolism . It has the potential to increase human BAT activity, resting energy expenditure (REE), non-esterified fatty acids (NEFA) content, body temperature, heart rate (HR), blood pressure, and blood insulin content .

Mechanism of Action

Mirabegron works by activating the β3 adrenergic receptor in the bladder, resulting in its relaxation . This increases the bladder’s capacity . It is an agonist of the human β3 adrenergic receptor as demonstrated by in vitro laboratory experiments using the cloned human β3 adrenergic receptor .

Safety and Hazards

Mirabegron is contraindicated in patients with severe uncontrolled hypertension (systolic blood pressure ≥180 mm Hg or diastolic blood pressure ≥110 mm Hg, or both) . Regular monitoring of blood pressure is important, especially in patients with pre-existing hypertension . It may cause harm if swallowed and is suspected of damaging the unborn child .

Future Directions

Mirabegron has been explored for its utility in metabolic disorders . The activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease . Additionally, Mirabegron has been increasingly used as a therapeutic option for neurogenic lower urinary tract dysfunction .

properties

CAS RN

1684452-81-0

Product Name

meta-Mirabegron

Molecular Formula

C₂₁H₂₄N₄O₂S

Molecular Weight

396.51

synonyms

2-​Amino-​N-​[3-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.